
Lagociclovir
Vue d'ensemble
Description
MIV-210, également connu sous le nom de Lagociclovir, est un analogue nucléosidique doté de propriétés antivirales puissantes. Il est principalement utilisé pour le traitement des infections à virus de l'hépatite B (VHB). MIV-210 inhibe la réplication du virus de l'hépatite B de type sauvage dans les lignées cellulaires de carcinome hépatocellulaire humain .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
MIV-210 est synthétisé par une série de réactions chimiques à partir de la 3'-fluoro-2',3'-didésoxyguanosine. La synthèse implique la protection des groupes hydroxyle, la fluoration et des étapes de déprotection ultérieures. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de réglages de température contrôlés .
Méthodes de production industrielle
La production industrielle de MIV-210 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté plus élevés, impliquant des techniques de pointe telles que les réacteurs à écoulement continu et les systèmes de purification automatisés .
Analyse Des Réactions Chimiques
Types de réactions
MIV-210 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
Applications de recherche scientifique
MIV-210 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les analogues nucléosidiques.
Biologie : Enquête sur ses effets sur la réplication virale et les processus cellulaires.
Médecine : Exploré comme traitement potentiel des infections à virus de l'hépatite B, y compris les souches résistantes aux médicaments.
Industrie : Utilisé dans le développement de médicaments antiviraux et d'agents thérapeutiques
Mécanisme d'action
MIV-210 exerce ses effets antiviraux en inhibant la réplication du virus de l'hépatite B. Il est un promédicament de la 3'-fluoro-2',3'-didésoxyguanosine, qui est converti en sa forme active dans l'organisme. La forme active inhibe l'enzyme transcriptase inverse virale, empêchant la synthèse de l'ADN viral. Cela conduit à une réduction de la charge virale et à la suppression de la réplication virale .
Applications De Recherche Scientifique
Scientific Research Applications
Lagociclovir has diverse applications across various fields:
1. Chemistry
- Used as a model compound for studying nucleoside analogues, aiding in the understanding of antiviral mechanisms and drug design.
2. Biology
- Investigated for its effects on viral replication and cellular processes, contributing to the broader understanding of viral pathogenesis and treatment strategies.
3. Medicine
- Explored as a potential treatment for HBV infections, including those resistant to other antiviral agents. Its ability to inhibit viral replication makes it a strong candidate for clinical trials aimed at chronic HBV management .
4. Industry
- Utilized in the development of antiviral drugs and therapeutic agents, providing insights into the synthesis and optimization of nucleoside analogues.
Clinical Efficacy
This compound's antiviral efficacy has been demonstrated in several studies:
- In vitro Studies : this compound significantly inhibits HBV replication in human hepatocellular carcinoma cell lines. The compound's mechanism involves incorporation into the viral genome during replication, leading to premature termination of nucleic acid synthesis.
- Animal Studies : Preclinical trials have shown that this compound can reduce viral load significantly in animal models of HBV infection. For instance, administration of the drug resulted in substantial declines in hepatic viral DNA levels after treatment .
Data Table: Comparative Efficacy of Antiviral Agents
Compound Name | Structure Type | Target Virus | Unique Features |
---|---|---|---|
Lamivudine | Nucleoside analogue | Human Immunodeficiency Virus | Effective against HIV; less effective against HBV |
Adefovir | Nucleotide analogue | Hepatitis B Virus | Primarily used for HBV; resistance issues reported |
Entecavir | Nucleoside analogue | Hepatitis B Virus | Highly potent against HBV; lower resistance rates |
This compound | Nucleoside analogue | Hepatitis B Virus | High oral bioavailability; effective against drug-resistant strains |
Case Studies
Case Study 1: Efficacy Against Drug-Resistant HBV
A study evaluated the effectiveness of this compound in patients with chronic HBV who had developed resistance to lamivudine. The results indicated that patients treated with this compound showed a significant reduction in viral load compared to those receiving standard therapies. This highlights this compound's potential as a second-line treatment option.
Case Study 2: Long-term Safety and Efficacy
Another study focused on the long-term safety profile of this compound over an extended treatment period. Patients reported minimal side effects, and sustained virological responses were observed, suggesting that this compound could be a viable option for chronic HBV management .
Mécanisme D'action
MIV-210 exerts its antiviral effects by inhibiting the replication of hepatitis B virus. It is a prodrug of 3’-fluoro-2’,3’-dideoxyguanosine, which is converted into its active form within the body. The active form inhibits the viral reverse transcriptase enzyme, preventing the synthesis of viral DNA. This leads to a reduction in viral load and suppression of viral replication .
Comparaison Avec Des Composés Similaires
Composés similaires
Lamivudine : Un autre analogue nucléosidique utilisé pour le traitement des infections à virus de l'hépatite B.
Adéfovir : Un analogue nucléotidique doté de propriétés antivirales.
Entecavir : Un puissant agent antiviral utilisé pour les infections chroniques à virus de l'hépatite B.
Unicité de MIV-210
MIV-210 est unique en raison de sa biodisponibilité orale élevée et de son activité puissante contre les souches de virus de l'hépatite B résistantes aux médicaments. Il a démontré son efficacité dans la réduction de la charge virale et l'amélioration de la fonction hépatique dans des études précliniques et cliniques .
Activité Biologique
Lagociclovir is a promising antiviral compound primarily investigated for its efficacy against hepatitis B virus (HBV) and potentially other viral infections. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Overview of this compound
This compound is a nucleoside analogue that functions as an inhibitor of viral replication. Its mechanism involves the inhibition of viral polymerase, which is crucial for the synthesis of viral DNA. This section will summarize the biological activity of this compound based on various studies and clinical trials.
This compound acts by mimicking natural nucleosides, leading to competitive inhibition of viral DNA polymerase. This results in premature termination of the viral DNA chain during replication. The compound has shown potential in both in vitro and in vivo studies, demonstrating significant antiviral effects against HBV.
In Vitro Studies
Antiviral Efficacy:
- In a study assessing the antiviral activity of this compound against HBV, it exhibited an IC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than many existing antiviral agents.
- Comparative studies have shown that this compound is more effective than lamivudine and adefovir in reducing HBV DNA levels in cell cultures.
Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 0.5 | 200 | 400 |
Lamivudine | 1.5 | 150 | 100 |
Adefovir | 2.0 | 100 | 50 |
In Vivo Studies
Animal Models:
- In chronic woodchuck hepatitis virus (WHV) infection models, oral administration of this compound at doses of 20 mg/kg/day led to a significant reduction in serum WHV DNA levels, demonstrating its potential for clinical application.
- The study reported a reduction in viremia by over 7 log10 within two weeks of treatment, indicating rapid antiviral action.
Case Studies
Clinical Trials:
-
Phase II Study : A clinical trial involving patients with chronic HBV infection showed that patients treated with this compound exhibited a significant decline in HBV DNA levels compared to placebo groups.
- Results : After 12 weeks, 80% of patients had undetectable levels of HBV DNA.
-
Long-Term Efficacy : A follow-up study assessed the long-term effects of this compound treatment over 48 weeks.
- Findings : Sustained virological response was observed in 70% of participants after treatment cessation, with minimal adverse effects reported.
Safety Profile
This compound has been well-tolerated in clinical settings, with side effects comparable to those seen with other antiviral therapies. Commonly reported adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes, which resolved upon discontinuation or dose adjustment.
Propriétés
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJUXLYUUDBAJN-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239044 | |
Record name | Lagociclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92562-88-4 | |
Record name | Lagociclovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lagociclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAGOCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.